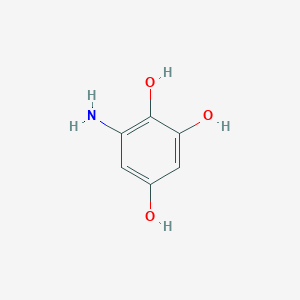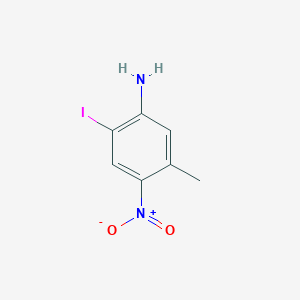
(4-Fluorophenyl)diphenylsulfonium chloride
Übersicht
Beschreibung
(4-Fluorophenyl)diphenylsulfonium chloride is an organosulfur compound with the molecular formula C18H14ClFS It is a sulfonium salt where the sulfonium ion is bonded to a 4-fluorophenyl group and two phenyl groups, with chloride as the counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluorophenyldiphenylsulfonium chloride typically involves the reaction of diphenyl sulfide with 4-fluorobenzene in the presence of a chlorinating agent. One common method includes the use of sulfur dichloride (SCl2) as the chlorinating agent, which facilitates the formation of the sulfonium salt. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: On an industrial scale, the production of 4-fluorophenyldiphenylsulfonium chloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reagent concentrations. This ensures the efficient production of the compound with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Fluorophenyl)diphenylsulfonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonium group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 4-fluorophenyldiphenylsulfoxide.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the sulfonium salt can yield diphenyl sulfide and 4-fluorobenzene.
Common Reagents and Conditions:
Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: 4-Fluorophenyldiphenylsulfoxide.
Oxidation: 4-Fluorophenyldiphenylsulfone.
Reduction: Diphenyl sulfide and 4-fluorobenzene.
Wissenschaftliche Forschungsanwendungen
(4-Fluorophenyl)diphenylsulfonium chloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of sulfonium ylides, which are intermediates in the synthesis of epoxides and cyclopropanes.
Materials Science: The compound is used in the development of photoresists for lithography in semiconductor manufacturing due to its ability to generate reactive intermediates upon exposure to light.
Biological Research: It is studied for its potential use in the development of fluorescent probes and imaging agents due to its unique photophysical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for the synthesis of biologically active molecules.
Wirkmechanismus
The mechanism of action of 4-fluorophenyldiphenylsulfonium chloride involves the generation of reactive intermediates upon exposure to light or other stimuli. These intermediates can participate in various chemical reactions, including the formation of covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactive intermediates generated.
Vergleich Mit ähnlichen Verbindungen
Diphenylsulfonium chloride: Similar structure but lacks the fluorine atom on the phenyl ring.
4-Methylphenyldiphenylsulfonium chloride: Similar structure with a methyl group instead of a fluorine atom.
4-Chlorophenyldiphenylsulfonium chloride: Similar structure with a chlorine atom instead of a fluorine atom.
Uniqueness: (4-Fluorophenyl)diphenylsulfonium chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis and materials science.
Eigenschaften
Molekularformel |
C18H14ClFS |
|---|---|
Molekulargewicht |
316.8 g/mol |
IUPAC-Name |
(4-fluorophenyl)-diphenylsulfanium;chloride |
InChI |
InChI=1S/C18H14FS.ClH/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;/h1-14H;1H/q+1;/p-1 |
InChI-Schlüssel |
DOHFROZTNQCWIR-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)F.[Cl-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details













Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 5-methyl-1-[4-[2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]phenyl]pyrazole-4-carboxylate](/img/structure/B8351880.png)

![(5-Chloro-6-methoxypyridin-2-yl)[4-(methylsulfanyl)phenyl]methanol](/img/structure/B8351887.png)
![8-Methoxy-3-iodo-2-(methoxymethyl)imidazo[1,2-a]pyridine](/img/structure/B8351897.png)


![Ethyl 4-[(3-bromopropyl)thio]benzoate](/img/structure/B8351918.png)



